molecular formula C11H7NO5 B14477819 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid CAS No. 65189-68-6

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid

Katalognummer: B14477819
CAS-Nummer: 65189-68-6
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: UXBLCWPAKDFDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid is an organic compound that features a benzoxazole ring fused with a butenoic acid moiety. Compounds with benzoxazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a benzoxazole derivative with a butenoic acid precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different functional groups.

    Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Butenoic Acid Derivatives: Compounds with similar butenoic acid moieties.

Uniqueness

4-Oxo-4-(2-oxo-1,3-benzoxazol-3(2H)-yl)but-2-enoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

65189-68-6

Molekularformel

C11H7NO5

Molekulargewicht

233.18 g/mol

IUPAC-Name

4-oxo-4-(2-oxo-1,3-benzoxazol-3-yl)but-2-enoic acid

InChI

InChI=1S/C11H7NO5/c13-9(5-6-10(14)15)12-7-3-1-2-4-8(7)17-11(12)16/h1-6H,(H,14,15)

InChI-Schlüssel

UXBLCWPAKDFDDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.